(E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to form the desired dioxaborolane. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized dioxaborolanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It serves as a precursor for the formation of boronic acids and esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boron compounds are known for their unique properties, such as the ability to form stable complexes with biomolecules, making them useful in drug design and delivery.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its ability to undergo various chemical transformations makes it a versatile building block for creating new materials with desirable properties.
Mechanism of Action
The mechanism by which (E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-(3-Butoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other dioxaborolanes and boronic esters, such as:
- (E)-2-(3-Methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(3-Ethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(3-Propoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets this compound apart from similar compounds is its specific butoxy group, which can influence its reactivity and the types of reactions it can undergo. This unique functional group can provide distinct advantages in certain synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C13H25BO3 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
2-[(E)-3-butoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO3/c1-6-7-10-15-11-8-9-14-16-12(2,3)13(4,5)17-14/h8-9H,6-7,10-11H2,1-5H3/b9-8+ |
InChI Key |
AXLYJVURNAINPY-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COCCCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOCCCC |
Origin of Product |
United States |
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